REACTION_CXSMILES
|
CCC(=O)CC(=O)CC.CC(=O)CC(=O)C.CCCCC(=O)CC(=O)CCCC.CC(C)(C(=O)CC(=O)C(C)(C)C)C.BrCCCCCCC(C(=O)C)C(=O)C.[Br:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH:64]([C:71](=[O:76])[CH2:72][CH2:73]CC)[C:65](=[O:70])[CH2:66][CH2:67]CC.BrCCCCCCC(C(=O)C(C)(C)C)C(=O)C(C)(C)C>>[Br:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH:64]([C:65](=[O:70])[CH2:66][CH3:67])[C:71](=[O:76])[CH2:72][CH3:73]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CC(CC)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCC(CC(CCCC)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C(CC(C(C)(C)C)=O)=O)C
|
Name
|
3-(6-bromohexyl)-2,4-pentanedione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCCC(C(C)=O)C(C)=O
|
Name
|
6-(6-bromohexyl)-5,7-undecanedione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCCC(C(CCCC)=O)C(CCCC)=O
|
Name
|
4-(6-bromohexyl)-2,2,6,6-tetramethyl-3,5-heptanedione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCCC(C(C(C)(C)C)=O)C(C(C)(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be obtained
|
Name
|
|
Type
|
|
Smiles
|
BrCCCCCCC(C(CC)=O)C(CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |